Amino-PEG2-(CH2)3CO2H

PROTAC linker bioconjugation physicochemical characterization

Amino-PEG2-(CH2)3CO2H is a precision heterobifunctional PEG linker engineered for controlled bioconjugation. Its PEG2 spacer (~17.6–20.4 Å contour length) and propyl segment deliver a balanced LogP (-0.99) and tPSA (81.8 Ų), ensuring aqueous solubility without excessive steric bulk. Orthogonal amine (NHS ester/aldehyde-reactive) and carboxylic acid (EDC/NHS-activatable) termini enable sequential, site-specific conjugation for PROTAC ternary complex optimization, ADC/PDC payload attachment, and hydrogel crosslinking. Avoid generic substitutions—linker length directly impacts degradation efficiency and solubility.

Molecular Formula C8H17NO4
Molecular Weight 191.23
CAS No. 1263046-77-0
Cat. No. B605456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG2-(CH2)3CO2H
CAS1263046-77-0
SynonymsAmino-PEG2-(CH2)3CO2H
Molecular FormulaC8H17NO4
Molecular Weight191.23
Structural Identifiers
SMILESC(CC(=O)O)COCCOCCN
InChIInChI=1S/C8H17NO4/c9-3-5-13-7-6-12-4-1-2-8(10)11/h1-7,9H2,(H,10,11)
InChIKeyCDXINNRZABLVDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amino-PEG2-(CH2)3CO2H (CAS 1263046-77-0): Procurement-Ready Technical Profile for a Short-Chain PEG Heterobifunctional Linker


Amino-PEG2-(CH2)3CO2H (IUPAC: 4-[2-(2-aminoethoxy)ethoxy]butanoic acid) is a heterobifunctional polyethylene glycol (PEG) linker containing a primary amine at one terminus and a carboxylic acid at the other, separated by a short PEG2 spacer (two ethylene glycol units) and a propyl segment . With a molecular weight of 191.22 g/mol (C8H17NO4), it belongs to the class of PEG-based PROTAC linkers used for modular bioconjugation and targeted protein degradation . The compound exhibits a predicted LogP of -0.99 and a topological polar surface area (tPSA) of 81.8 Ų, reflecting balanced hydrophilicity and moderate lipophilicity conferred by the propyl spacer [1]. Its non-cleavable nature and orthogonal reactivity (amine-reactive with NHS esters, activated carboxyls; carboxyl-reactive with primary amines via EDC/NHS) enable sequential, site-specific conjugation strategies .

Amino-PEG2-(CH2)3CO2H (CAS 1263046-77-0): Why PEG Linker Length and Composition Are Not Interchangeable


Generic substitution among PEG-based linkers is scientifically untenable due to spacer-length-dependent physicochemical and functional consequences. The PEG2 spacer in Amino-PEG2-(CH2)3CO2H provides a distinct balance of aqueous solubility, flexibility, and minimal steric hindrance that differs markedly from shorter (PEG1) or longer (PEG4, PEG8) analogs . For PROTAC applications, linker length directly influences ternary complex formation and degradation efficiency; a PEG2 spacer offers a contour length of approximately 17.6–20.4 Å in analogous systems, whereas PEG4 extends this to >30 Å, potentially altering E3 ligase recruitment geometry and target protein ubiquitination [1]. Furthermore, the propyl (CH2)3 segment introduces controlled hydrophobic spacing absent in pure PEG linkers, modulating membrane permeability and non-specific binding . Simple replacement with a linker of different PEG repeat number or alkyl composition without empirical validation risks compromising conjugate solubility, bioconjugation yield, or functional bioactivity. The quantitative evidence presented below establishes the measurable, procurement-relevant differentiation of Amino-PEG2-(CH2)3CO2H relative to its closest in-class comparators.

Amino-PEG2-(CH2)3CO2H (CAS 1263046-77-0): Quantified Differentiation vs. PEG4 Analog in Solubility, Lipophilicity, and Conformational Flexibility


Molecular Weight and Physicochemical Baseline: PEG2 vs. PEG4 Analog

Direct comparison of Amino-PEG2-(CH2)3CO2H with its PEG4 homolog (Amino-PEG4-(CH2)3CO2H, CAS 144598-03-8) reveals substantial differences in molecular weight and elemental composition that affect solubility and membrane permeability. The PEG2 variant has a molecular weight of 191.22 g/mol (C8H17NO4), whereas the PEG4 analog has a molecular weight of 279.3 g/mol (C12H25NO6) [1]. This 46% increase in molecular weight corresponds to an additional two ethylene glycol units, which enhances aqueous solubility but may reduce passive membrane diffusion in cellular assays.

PROTAC linker bioconjugation physicochemical characterization

Lipophilicity (LogP): Quantified Hydrophilic–Hydrophobic Balance

The predicted partition coefficient (LogP) of Amino-PEG2-(CH2)3CO2H is -0.99, indicating a moderately hydrophilic character that supports aqueous solubility while retaining some membrane permeability [1]. In contrast, the PEG4 analog is expected to be more hydrophilic due to the additional ether oxygens, though a precise experimental LogP value is not publicly reported for the PEG4 homolog. The -0.99 LogP value for the PEG2 variant positions it closer to the optimal range for orally bioavailable small molecules (typically 0–3) than longer PEG linkers, which trend toward more negative LogP values .

LogP lipophilicity drug-likeness

Topological Polar Surface Area (tPSA) and Hydrogen Bonding Capacity

Amino-PEG2-(CH2)3CO2H has a topological polar surface area (tPSA) of 81.8 Ų, with 2 hydrogen bond donors and 5 hydrogen bond acceptors [1]. The PEG4 analog (C12H25NO6) contains additional ether oxygens, increasing its tPSA and hydrogen bond acceptor count. Higher tPSA values generally correlate with reduced passive membrane permeability; the 81.8 Ų value for the PEG2 variant falls below the common threshold of 140 Ų for good oral bioavailability, suggesting a favorable profile for intracellular target engagement.

tPSA hydrogen bonding drug design

Rotatable Bond Count and Conformational Flexibility

Amino-PEG2-(CH2)3CO2H possesses 9 rotatable bonds, providing a defined degree of conformational flexibility that influences the entropic cost of ternary complex formation in PROTAC applications [1]. The PEG4 analog, with two additional ethylene glycol units, has a higher rotatable bond count (estimated 11–13), which may increase conformational entropy but also the probability of unproductive conformations. The 9 rotatable bonds in the PEG2 variant represent an intermediate flexibility profile between rigid alkyl linkers and highly flexible long PEG chains.

conformational flexibility PROTAC linker molecular dynamics

PEG Spacer Length: Quantitative Contour Length Estimate

Although direct experimental measurement of the fully extended length of Amino-PEG2-(CH2)3CO2H is not available, class-level inference from structurally analogous PEG2-containing crosslinkers provides a quantitative estimate. Commercially available amine-to-sulfhydryl crosslinkers with PEG2 spacers (e.g., SM(PEG)2, Maleimide-PEG2-NHS) have a reported spacer arm length of 17.6–20.4 Å [1]. Given the conserved PEG2 backbone, Amino-PEG2-(CH2)3CO2H is expected to span a comparable distance, whereas PEG4 analogs extend to >30 Å. This length difference directly impacts the spatial relationship between E3 ligase and target protein ligands in PROTAC design.

spacer length PROTAC design linker geometry

Purity Benchmark for Reproducible Bioconjugation

Commercial sources of Amino-PEG2-(CH2)3CO2H consistently report purities of ≥95% to 98% . This high purity is essential for reproducible bioconjugation yields and minimizing side reactions. Lower-purity linkers (e.g., <90%) may contain reactive impurities that consume precious protein or peptide substrates, reducing overall conjugate yield and complicating downstream purification. While purity specifications are vendor-dependent, the compound is widely available at ≥95% purity from multiple reputable suppliers, establishing a de facto procurement benchmark.

purity quality control bioconjugation

Amino-PEG2-(CH2)3CO2H (CAS 1263046-77-0): Validated Application Scenarios Based on Quantified Differentiation


PROTAC Development Requiring a Short, Flexible Linker with Defined Hydrophobicity

For PROTACs targeting proteins where the E3 ligase ligand and target-binding warhead must be positioned in close proximity (<20 Å), Amino-PEG2-(CH2)3CO2H provides a spacer length of approximately 17.6–20.4 Å . Its molecular weight (191.22 g/mol) and LogP (-0.99) offer a balanced hydrophilicity–lipophilicity profile that supports both aqueous solubility and passive membrane permeability [1]. The 9 rotatable bonds confer sufficient conformational flexibility to accommodate optimal ternary complex geometry without excessive entropic penalty [1].

Stepwise Bioconjugation of Peptides or Proteins via Orthogonal Amine–Carboxyl Chemistry

The heterobifunctional nature of Amino-PEG2-(CH2)3CO2H enables sequential, site-specific conjugation: the primary amine reacts with NHS esters, activated carboxyls, or aldehydes (via reductive amination), while the carboxylic acid can be subsequently activated (EDC/NHS) to couple with amine-containing biomolecules . The short PEG2 spacer minimizes non-specific hydrophobic interactions while maintaining conjugate solubility, making it suitable for peptide–drug conjugate (PDC) and antibody–drug conjugate (ADC) linker applications where minimal spacer bulk is desired [1].

Nanoparticle and Surface Functionalization Requiring Controlled Hydrophilic–Hydrophobic Balance

The propyl (CH2)3 segment introduces controlled hydrophobic spacing, which can be advantageous for surface modification of hydrophobic nanomaterials (e.g., polymeric nanoparticles, gold surfaces) where pure PEG linkers may exhibit excessive hydration . The amine terminus allows covalent attachment to carboxylated surfaces, while the carboxylic acid terminus remains available for further functionalization. The moderate tPSA (81.8 Ų) and rotatable bond count (9) support efficient surface coverage without excessive steric crowding [1].

Hydrogel Crosslinking with Tunable Mesh Size

Amino-PEG2-(CH2)3CO2H serves as a short, non-cleavable crosslinker for hydrogel fabrication, where its PEG2 spacer length (17.6–20.4 Å estimated) yields a relatively dense mesh size compared to longer PEG crosslinkers . This is desirable for hydrogels requiring higher mechanical stiffness or restricted diffusion of encapsulated biomolecules. The orthogonal amine–carboxyl reactivity enables stepwise incorporation into polymer networks, allowing precise control over crosslinking density [1].

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